![molecular formula C17H14BrN7O B2450774 7-(3-溴苯基)-5-甲基-N-(吡啶-3-基)-4,7-二氢四唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 452089-07-5](/img/structure/B2450774.png)
7-(3-溴苯基)-5-甲基-N-(吡啶-3-基)-4,7-二氢四唑并[1,5-a]嘧啶-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of pyrimidine, a class of compounds that have been found to have diverse biological potential . It is structurally similar to many drugs, especially antiviral and anticancer ones, with DNA bases such as adenine and guanine . It is also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
科学研究应用
抗菌活性
与7-(3-溴苯基)-5-甲基-N-(吡啶-3-基)-4,7-二氢四唑并[1,5-a]嘧啶-6-甲酰胺类似的化合物已证明具有显著的抗菌活性。例如,Gein 等人(2010 年)合成了 N,7-二芳基-5-甲基-4,7-二氢四唑并[1,5-a]嘧啶-6-甲酰胺,其表现出抗菌特性 (Gein, Zamaraeva, Kurbatova, Voronina, & Vakhrin, 2010)。类似地,Gein 等人(2009 年)的另一项研究重点关注甲基-7-芳基(杂环基)-6-(2-噻吩基)-4,7-二氢四唑并[1,5-a]嘧啶-5-羧酸酯的合成,并对它们的抗菌活性进行了测试 (Gein, Mishunin, Tsyplyakova, Vinokurova, & Vakhrin, 2009)。
合成与表征
相关化合物的合成和表征一直是多项研究的重点。例如,Suwito 等人(2018 年)合成了一种属于二氢四唑并嘧啶衍生物类的化合物,并提供了其结构的详细光谱证据 (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018)。在另一项研究中,Kumar 等人(2003 年)开发了一种选择性 CRF1 拮抗剂的合成方法,突出了其作为 PET 配体的潜力 (Kumar, Majo, Prabhakaran, Simpson, Heertum, & Mann, 2003)。
环保合成方法
研究还重点关注开发类似化合物的环保合成方法。姚等人(2008 年)展示了 5-甲基-7-芳基-4,7-二氢四唑并[1,5-a]嘧啶-6-羧酸酯的无溶剂合成,突出了该方法的温和条件和高产率 (Yao, Lei, Wang, Yu, & Tu, 2008)。
抗真菌和抗炎特性
最后,该类中的一些化合物显示出潜在的抗真菌和抗炎特性。Huppatz(1985 年)合成了吡唑并[1,5-a]嘧啶衍生物,即系统性杀菌剂羧菌的结构类似物,对担子菌种表现出高杀菌活性 (Huppatz, 1985)。此外,Auzzi 等人(1983 年)合成了具有显着抗炎特性且缺乏溃疡形成活性的吡唑并[1,5-a]嘧啶 (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983)。
作用机制
Target of Action
The primary target of this compound is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator . ADO reduces cellular excitability at sites of tissue injury and inflammation .
Mode of Action
The compound acts as a non-nucleoside AK inhibitor . By inhibiting AK, it selectively increases ADO concentrations at sites of tissue trauma . This enhances the analgesic and anti-inflammatory actions of ADO .
Biochemical Pathways
The compound affects the adenosine signaling pathway . By inhibiting AK, it increases extracellular ADO concentrations. This leads to the activation of adenosine receptors, which can have various downstream effects depending on the specific receptor subtype activated .
Pharmacokinetics
This suggests that it is well-absorbed and can reach its target sites when administered orally .
Result of Action
The compound shows antinociceptive and anti-inflammatory activity in vivo . This means it can reduce pain sensations and inflammation, likely due to increased ADO concentrations at sites of tissue trauma .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of tissue trauma or inflammation can increase the effectiveness of the compound, as these conditions lead to increased ADO concentrations . .
属性
IUPAC Name |
7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN7O/c1-10-14(16(26)21-13-6-3-7-19-9-13)15(11-4-2-5-12(18)8-11)25-17(20-10)22-23-24-25/h2-9,15H,1H3,(H,21,26)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVCTFGQHWSKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)Br)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。